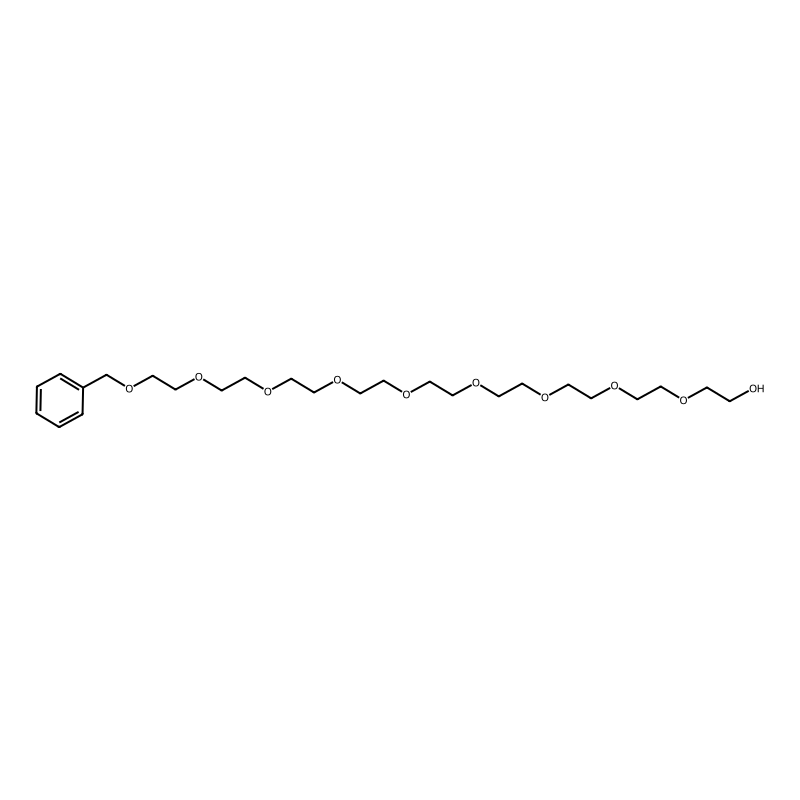1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol is a complex organic compound with the molecular formula and a molecular weight of approximately 504.61 g/mol. This compound features a long polyether chain consisting of nine ether linkages (–O–) interspersed with a phenyl group. It is commonly referred to as Benzyl-PEG9-alcohol and is classified under the category of polyethylene glycol derivatives. The structure includes multiple hydroxyl (-OH) groups, contributing to its solubility and reactivity in various chemical environments .
Potential Applications in Drug Delivery
1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol, also known as Benzyl-PEG9-alcohol or Nonaethylene Glycol Monobenzyl Ether, possesses structural features that make it a potential candidate for drug delivery applications [, ]. Its structure combines a phenyl group (benzene ring) with a long chain of nine ethylene glycol units (PEG) terminated by a hydroxyl group (alcohol). This combination offers several interesting properties:
- Water Solubility: The PEG chain makes the molecule highly water-soluble, facilitating its use in aqueous environments like blood or biological buffers [].
- Biocompatibility: PEG is a well-established biocompatible polymer, meaning it has low toxicity and immunogenicity, making it suitable for use in biological systems [].
- Targeted Drug Delivery: The phenyl group can be modified to attach specific targeting moieties, allowing the molecule to deliver drugs to specific cells or tissues [].
The chemical reactivity of 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol is primarily influenced by its functional groups. The hydroxyl groups can undergo typical alcohol reactions such as:
- Esterification: Reacting with carboxylic acids to form esters.
- Oxidation: Potential oxidation to form carbonyl compounds.
- Ether Formation: Reaction with alkyl halides to produce ethers.
Additionally, the phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .
The synthesis of 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol typically involves the following methods:
- Polymerization: Utilizing ethylene oxide or propylene oxide in the presence of a catalyst to create the polyether backbone.
- Functionalization: Introducing the phenyl group through reactions involving benzyl halides or phenolic compounds.
- Purification: The final product is purified using methods such as distillation or chromatography to ensure high purity levels suitable for applications .
1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol has several applications across various fields:
- Pharmaceuticals: Used in drug formulation as a solubilizing agent.
- Cosmetics: Acts as an emulsifier and skin-conditioning agent in cosmetic products.
- Biotechnology: Utilized in bioconjugation processes for attaching biomolecules to surfaces or other molecules .
Interaction studies involving 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol focus on its behavior in biological systems and its interactions with other chemical entities. These studies often assess:
- Cellular Uptake: Evaluating how effectively the compound facilitates the delivery of drugs into cells.
- Stability in Biological Environments: Understanding how the compound behaves in physiological conditions.
Research indicates that polyethylene glycol derivatives can enhance the pharmacokinetic profiles of drugs by reducing clearance rates and increasing circulation time in the bloodstream .
Several compounds share structural similarities with 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol. These include:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| 1-Diphenyl-2,5,... | 105891-54-1 | 1.00 | Contains two phenyl groups; used in various organic synthesis applications. |
| 2-(2-(Benzyloxy)ethoxy)ethanol | 2050-25-1 | 1.00 | Shorter chain; used as a solvent and reagent in organic synthesis. |
| 3-(3-(Benzyloxy)propoxy)propanol | 14593-43-2 | 0.96 | Similar ether structure; used in pharmaceutical formulations. |
| Nonaethylene glycol monomethyl ether | 6048-68-6 | 0.93 | Shorter polyether chain; used as a solvent and surfactant. |
These compounds highlight the uniqueness of 1-Phenyl-2,5,...nonaoxaoctacosan-28-ol due to its longer polyether chain and functional phenyl group which enhance its utility in specialized applications like drug delivery systems .








